molecular formula C16H13N5O3 B15043828 5-Methyl-4-[(3-nitro-phenyl)-hydrazono]-2-phenyl-2,4-dihydro-pyrazol-3-one

5-Methyl-4-[(3-nitro-phenyl)-hydrazono]-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B15043828
M. Wt: 323.31 g/mol
InChI Key: QJYIAHAHHKCDRF-UHFFFAOYSA-N
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Description

(4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between 3-methyl-1-phenyl-2-pyrazolin-5-one and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted hydrazones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being investigated for their potential use in drug development, particularly for their anti-inflammatory and analgesic properties.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the hydrazone moiety can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of key enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-3-METHYL-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Similar structure but with a different position of the nitro group.

    (4Z)-3-METHYL-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: Another positional isomer with the nitro group at the para position.

    (4Z)-3-METHYL-4-[2-(3-AMINOPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: A reduced form with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (4Z)-3-METHYL-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific structural configuration and the presence of both nitrophenyl and hydrazone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

5-methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-7-3-2-4-8-13)18-17-12-6-5-9-14(10-12)21(23)24/h2-10,19H,1H3

InChI Key

QJYIAHAHHKCDRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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